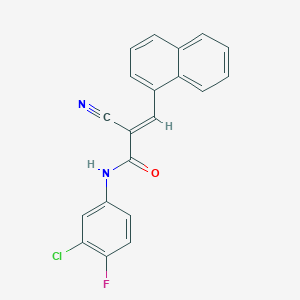
Cyclopropanecarboxamide, N-(3R)-3-pyrrolidinyl-, hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclopropanecarboxamide, N-(3R)-3-pyrrolidinyl-, hydrochloride is a chemical compound with the linear formula C4H7NO . It is also known by other names such as Cyclopropyl carboxamide and Carbamoylcyclopropane . This compound is part of a collection of rare and unique chemicals provided by Sigma-Aldrich .
Molecular Structure Analysis
The molecular structure of Cyclopropanecarboxamide, N-(3R)-3-pyrrolidinyl-, hydrochloride can be represented by the linear formula C4H7NO . It has a molecular weight of 85.106 . The IUPAC Standard InChIKey for this compound is AIMMVWOEOZMVMS-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
Cyclopropanecarboxamide, N-(3R)-3-pyrrolidinyl-, hydrochloride has a molecular weight of 85.1 g/mol . It is a powder that should be stored at temperatures between 10°C and 25°C, and it should be protected from light .Wissenschaftliche Forschungsanwendungen
Direct N-cyclopropylation of Cyclic Amides and Azoles
Cyclopropanes are noted for their spatial and electronic properties, which are advantageous in medicinal chemistry due to their high metabolic stability. A novel method for the N-cyclopropylation of cyclic amides, azoles, and other nitrogen-containing compounds has been developed, employing a cyclopropylbismuth reagent. This approach is catalyzed by copper acetate and allows for the direct transfer of the cyclopropyl group onto the nitrogen atom of heterocycles, which is significant for the synthesis of nitrogenated compounds in pharmaceutical applications (Gagnon et al., 2007).
Synthesis of N-(4-fluorophenyl)-1-(pyrrolidine-1-carbonyl) Cyclopropane-1-carboxamide
A high-yield synthesis method for N-(4-fluorophenyl)-1-(pyrrolidine-1-carbonyl) cyclopropane-1-carboxamide was established, showcasing the compound's preparation from commercially available precursors via nucleophilic substitution and ester hydrolysis. This work underscores the efficiency of creating specific cyclopropane derivatives for potential use in medicinal chemistry (Zhou et al., 2021).
Enantioselective Synthesis of Chiral γ-Lactams
The palladium(0)-catalyzed C-H functionalization of cyclopropanes has been used to synthesize cyclopropane-fused γ-lactams in an enantioselective manner. This method provides a novel approach to creating chiral structures found in numerous drugs and development candidates, highlighting the cyclopropane moiety's significance in constructing complex, bioactive molecules (Pedroni & Cramer, 2015).
Synthesis and Bioactivity of N-cyclopropanecarboxyl-N′-pyridin-2-yl Thiourea Derivatives
Research on cyclopropanecarboxylic acid derivatives has led to the creation of compounds with notable herbicidal and fungicidal activities. This demonstrates cyclopropane derivatives' potential in agricultural applications, further diversifying their scientific utility beyond pharmaceuticals (Tian et al., 2009).
General and Scalable Approach to Trifluoromethyl-Substituted Cyclopropanes
A method for preparing CF3-cyclopropanes, including those with aliphatic, aromatic, and heteroaromatic substituents, has been developed. This scalable process facilitates the creation of building blocks for medicinal chemistry, demonstrating cyclopropane's adaptability in synthesizing compounds with varied functional groups (Ahunovych et al., 2023).
Eigenschaften
IUPAC Name |
N-[(3R)-pyrrolidin-3-yl]cyclopropanecarboxamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O.ClH/c11-8(6-1-2-6)10-7-3-4-9-5-7;/h6-7,9H,1-5H2,(H,10,11);1H/t7-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVSAXBHHTVQZSP-OGFXRTJISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2CCNC2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@@H]1NC(=O)C2CC2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-N-(pyrrolidin-3-yl)cyclopropanecarboxamide hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

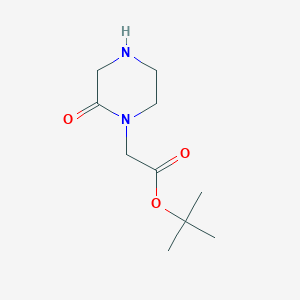
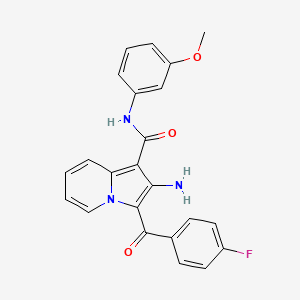
![1-[3-(trifluoromethyl)benzyl]-1H-imidazole-2,4,5(3H)-trione](/img/structure/B2643605.png)
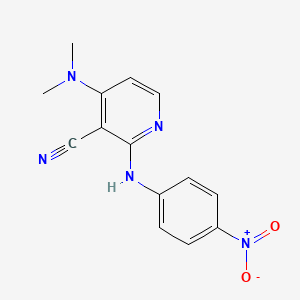
![6-(2-Methyl-5-(3-(trifluoromethyl)phenyl)furan-3-yl)-3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2643611.png)


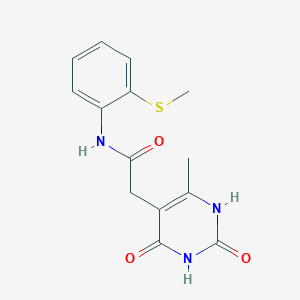
![[1-(Pyridin-4-yl)cyclopentyl]methanamine dihydrochloride](/img/no-structure.png)

![2-((6,8-dimethyl-5,7-dioxo-2-propyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2643621.png)
![2-(7-(furan-2-yl)-4-oxo-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2643622.png)
![5,7-Bis(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B2643624.png)
